2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylacrylonitrile
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Overview
Description
2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylacrylonitrile, commonly known as DMBA, is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. DMBA belongs to the class of benzimidazole derivatives, which have been extensively studied for their biological activities.
Mechanism of Action
The mechanism of action of DMBA is not fully understood. However, studies have suggested that DMBA and its derivatives may exert their biological activities by interacting with specific molecular targets such as enzymes, receptors, and DNA. DMBA has been reported to exhibit DNA intercalation, which may lead to DNA damage and cell death.
Biochemical and Physiological Effects:
DMBA and its derivatives have been reported to exhibit various biochemical and physiological effects. DMBA has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. DMBA has also been reported to exhibit antimicrobial and antifungal activities by inhibiting the growth of bacteria and fungi. In addition, DMBA has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
Advantages and Limitations for Lab Experiments
DMBA and its derivatives have several advantages for lab experiments. DMBA is relatively easy to synthesize and can be obtained in high yields. DMBA is also stable under various conditions, making it suitable for long-term storage. However, DMBA and its derivatives may have limitations in terms of solubility and toxicity. DMBA and its derivatives may also require specific experimental conditions for their biological activities to be observed.
Future Directions
There are several future directions for DMBA research. One potential direction is the synthesis of new DMBA derivatives with improved biological activities. Another direction is the investigation of the molecular targets of DMBA and its derivatives. Further studies are also needed to fully understand the mechanism of action of DMBA and its derivatives. In addition, the potential applications of DMBA and its derivatives in various fields such as material science and environmental science should be explored. Overall, DMBA and its derivatives hold great potential for scientific research and may lead to the development of new drugs and materials.
Synthesis Methods
The synthesis of DMBA involves the reaction of 2-aminobenzimidazole with 3-phenylacrylonitrile under specific reaction conditions. The reaction is typically carried out in the presence of a catalyst and a solvent. The yield of DMBA can be improved by optimizing the reaction conditions such as temperature, time, and reactant ratio.
Scientific Research Applications
DMBA has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. DMBA and its derivatives have been reported to exhibit various biological activities such as anticancer, antimicrobial, antifungal, and antioxidant properties. DMBA has also been used as a building block for the synthesis of other benzimidazole derivatives that have shown promising biological activities.
properties
IUPAC Name |
(E)-2-(5,6-dimethyl-1H-benzimidazol-2-yl)-3-phenylprop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3/c1-12-8-16-17(9-13(12)2)21-18(20-16)15(11-19)10-14-6-4-3-5-7-14/h3-10H,1-2H3,(H,20,21)/b15-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITUXLQWQEVIODT-XNTDXEJSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)C(=CC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N=C(N2)/C(=C/C3=CC=CC=C3)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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